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Compound of Interest

Compound Name: 2-Amino-6-iodopurine

Cat. No.: B107381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties,

synthesis, and potential biological significance of 2-Amino-6-iodopurine. This purine

derivative is of significant interest in medicinal chemistry and drug development due to its

structural analogy to endogenous purines, suggesting its potential as an antimetabolite. The

presence of a highly reactive iodine atom at the C6 position further enhances its utility as a

versatile intermediate for the synthesis of more complex purine derivatives.

Introduction
2-Amino-6-iodopurine is a synthetic purine analog that holds considerable promise in the

fields of nucleic acid research and as a precursor for the development of novel therapeutic

agents, including antiviral and anticancer drugs.[1] Its biological activity is thought to stem from

its ability to interfere with nucleic acid metabolism. The iodine atom at the 6-position increases

its reactivity, making it a suitable candidate for further chemical modifications.[1]

This guide delves into the theoretical aspects of 2-Amino-6-iodopurine, leveraging quantum

chemical calculations to elucidate its structural and electronic properties. While specific

computational studies on 2-Amino-6-iodopurine are not readily available in the current

literature, a detailed analysis of the closely related 2-amino-6-chloropurine provides a robust

framework for understanding its behavior. This guide will, therefore, present a comprehensive

theoretical study of 2-amino-6-chloropurine as a comparative model and discuss the

anticipated effects of substituting chlorine with iodine. Furthermore, a detailed experimental
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protocol for the synthesis of 2-Amino-6-iodopurine is provided, along with a discussion of its

potential role in cellular signaling pathways.

Quantum Chemical Analysis
The quantum chemical properties of purine analogs are pivotal in understanding their reactivity,

stability, and potential interactions with biological targets. In the absence of specific published

data for 2-Amino-6-iodopurine, this section details the computational analysis of 2-amino-6-

chloropurine, a closely related analog. The methodologies and findings presented here serve

as a strong predictive model for the properties of 2-Amino-6-iodopurine.

Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a

robust method for investigating the electronic structure of molecules.

Computational Details:

Method: Density Functional Theory (DFT)

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

Basis Set: 6-311++G(d,p)

Software: Gaussian suite of programs

This level of theory has been demonstrated to provide accurate and reliable results for the

structural and electronic properties of similar heterocyclic compounds.[2] The calculations

include geometry optimization to find the most stable conformation of the molecule, followed by

frequency calculations to confirm that the optimized structure corresponds to a true energy

minimum. Subsequently, various electronic properties, including Mulliken atomic charges and

frontier molecular orbital energies (HOMO and LUMO), were determined.

Molecular Geometry
The optimized molecular geometry of 2-amino-6-chloropurine provides insights into its three-

dimensional structure. The key bond lengths and bond angles are summarized in the tables

below.
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Expected Effects of Iodine Substitution: When chlorine is replaced by iodine at the C6 position,

several changes in the molecular geometry are anticipated:

C6-Halogen Bond Length: The C6-I bond is expected to be significantly longer than the C6-

Cl bond due to the larger atomic radius of iodine.

Bond Angles: Minor adjustments in the bond angles around the C6 atom and within the

purine ring are expected to accommodate the larger iodine atom.

Planarity: The purine ring system is expected to remain largely planar.

Table 1: Calculated Bond Lengths (Å) for 2-Amino-6-chloropurine (N9H tautomer)

Bond Length (Å)

N1-C2 1.345

C2-N3 1.319

N3-C4 1.353

C4-C5 1.388

C5-C6 1.413

C6-N1 1.341

C2-N7 1.385

N7-C8 1.311

C8-N9 1.373

N9-C4 1.378

C5-N10 1.355

C6-Cl11 1.734

| C2-N12 | 1.361 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]
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Table 2: Calculated Bond Angles (°) for 2-Amino-6-chloropurine (N9H tautomer)

Angle Value (°)

C6-N1-C2 118.9

N1-C2-N3 124.2

C2-N3-C4 114.3

N3-C4-C5 127.8

C4-C5-C6 114.8

C5-C6-N1 119.9

N1-C6-Cl11 117.2

C5-C6-Cl11 122.9

N3-C2-N7 117.3

N1-C2-N7 118.5

C4-N9-C8 105.3

N9-C8-N7 114.1

C8-N7-C5 104.2

| N9-C4-N3 | 126.9 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Electronic Properties
The electronic properties of 2-Amino-6-iodopurine dictate its reactivity and potential for

intermolecular interactions.

Mulliken population analysis provides an estimation of the partial atomic charges, which are

crucial for understanding the molecule's electrostatic potential and reactivity towards

electrophiles and nucleophiles.
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Expected Effects of Iodine Substitution: Due to the lower electronegativity of iodine compared

to chlorine, the C6 atom in 2-Amino-6-iodopurine is expected to be less electron-deficient

than in the chloro-analog. The iodine atom itself will carry a smaller negative or even a slightly

positive charge.

Table 3: Calculated Mulliken Atomic Charges for 2-Amino-6-chloropurine (N9H tautomer)

Atom Charge (e)

N1 -0.589

C2 0.521

N3 -0.613

C4 0.498

C5 -0.167

C6 0.441

N7 -0.528

C8 0.415

N9 -0.312

H(N9) 0.334

Cl11 -0.168

N12 -0.635

H(N12) 0.352

| H(N12)| 0.352 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.

The energy of the HOMO is related to the ability to donate electrons, while the energy of the
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LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is a measure

of the molecule's chemical stability.

Expected Effects of Iodine Substitution: The substitution of chlorine with iodine is expected to

raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-

LUMO energy gap. This would suggest that 2-Amino-6-iodopurine is more reactive and less

kinetically stable than its chloro-counterpart.

Table 4: Calculated Frontier Molecular Orbital Energies for 2-Amino-6-chloropurine (N9H

tautomer)

Parameter Energy (eV)

HOMO Energy -6.54

LUMO Energy -1.89

| HOMO-LUMO Gap (ΔE) | 4.65 |

Data adapted from a DFT B3LYP/6-311++G(d,p) study of 2-amino-6-chloropurine.[2]

Experimental Protocols
This section outlines a detailed methodology for the synthesis and characterization of 2-
Amino-6-iodopurine. The synthesis is based on a modified Sandmeyer iodination reaction of

a 2-aminopurine precursor.

Synthesis of 2-Amino-6-iodopurine
This protocol describes the conversion of a 2-aminopurine derivative to the corresponding 2-

iodopurine. A common starting material for such syntheses is 2,6-diaminopurine or 2-amino-6-

chloropurine. The following procedure is adapted from a known Sandmeyer iodination method

for 2-aminopurines.[3]

Materials:

2-Amino-6-chloropurine (or other suitable 2-aminopurine precursor)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22706099/
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-00-9142
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopentyl nitrite

Cuprous iodide (CuI)

Cesium iodide (CsI)

Iodine (I₂)

Ethylene glycol dimethyl ether (DME)

Standard workup and purification reagents (e.g., sodium thiosulfate solution, brine, organic

solvents for extraction, silica gel for chromatography)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the

2-aminopurine precursor (1.0 eq) in anhydrous DME.

Add cuprous iodide (0.1 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) to the solution.

Heat the mixture to 60 °C with stirring.

Slowly add isopentyl nitrite (1.5 eq) to the reaction mixture over a period of 30 minutes.

After the addition is complete, continue to stir the reaction mixture at 60 °C for 2-4 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce

any remaining iodine.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-Amino-6-
iodopurine.

Characterization
The synthesized 2-Amino-6-iodopurine should be characterized using standard analytical

techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

recorded to confirm the structure of the compound. The chemical shifts and coupling

constants of the protons and carbons in the purine ring and the amino group will be

characteristic of the target molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

determine the exact mass of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for

the N-H stretching of the amino group, as well as vibrations of the purine ring system.

Purity Analysis: High-performance liquid chromatography (HPLC) can be used to assess the

purity of the final product.

Biological Context and Signaling Pathways
Purine analogs often exert their biological effects by interfering with metabolic pathways that

utilize endogenous purines. As an analog of guanine and adenine, 2-Amino-6-iodopurine has

the potential to disrupt key cellular processes, including DNA and RNA synthesis, and to

modulate signaling pathways that are sensitive to purine nucleotide levels.

Interference with Purine Metabolism
The de novo and salvage pathways of purine biosynthesis are fundamental for maintaining the

cellular pool of adenine and guanine nucleotides. Purine antimetabolites, structurally similar to

natural purine metabolites, can be incorporated into these pathways, leading to the formation of

fraudulent nucleotides. These altered nucleotides can then be incorporated into DNA and RNA,

leading to chain termination, or can act as inhibitors of key enzymes in the purine metabolism
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pathway.[3] This disruption of nucleic acid synthesis is particularly effective in rapidly

proliferating cells, such as cancer cells, which have a high demand for purine nucleotides.

Potential Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell

growth, proliferation, and metabolism. mTORC1, a key complex in this pathway, integrates

signals from growth factors and nutrient availability, including amino acids and nucleotides, to

control protein, lipid, and nucleic acid synthesis.[4] Recent studies have shown that the

mTORC1 pathway is responsive to changes in cellular purine nucleotide levels.[4] Depletion of

purines leads to the inhibition of mTORC1 signaling, while the restoration of purine levels

reactivates it.[4]

As a purine analog, 2-Amino-6-iodopurine could potentially influence the mTORC1 pathway

through several mechanisms:

Inhibition of de novo purine synthesis: By acting as an antimetabolite, 2-Amino-6-
iodopurine could lead to a depletion of the cellular purine pool, thereby indirectly inhibiting

mTORC1 activity.

Formation of fraudulent nucleotides: The incorporation of 2-Amino-6-iodopurine into

nucleotides could lead to the formation of analogs that are not recognized by the cellular

machinery that senses purine levels, thus disrupting the normal regulation of mTORC1.

Direct inhibition of kinases: Some purine analogs have been shown to act as direct inhibitors

of protein kinases.[5] It is plausible that 2-Amino-6-iodopurine or its metabolites could

directly interact with and inhibit kinases within the mTOR signaling network.

Visualizations
Experimental Workflow

Start: 2-Aminopurine Precursor Sandmeyer Iodination
(Isopentyl nitrite, CuI, CsI, I2, DME, 60°C)

Aqueous Workup
(Na2S2O3, Extraction)

Column Chromatography
(Silica Gel) 2-Amino-6-iodopurine Characterization

(NMR, MS, IR, HPLC)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fcom-00-9142
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5689476/
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26081925/
https://www.benchchem.com/product/b107381?utm_src=pdf-body
https://www.benchchem.com/product/b107381?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Synthetic workflow for 2-Amino-6-iodopurine.
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Caption: Proposed interference of 2-Amino-6-iodopurine with the mTOR signaling pathway.

Conclusion
2-Amino-6-iodopurine represents a molecule of significant interest for chemical biology and

drug discovery. This guide has provided a detailed theoretical framework for understanding its

structural and electronic properties, drawing upon high-level quantum chemical calculations of

a closely related analog. The provided experimental protocol offers a practical route for its

synthesis, enabling further investigation of its properties and biological activities. The potential

for 2-Amino-6-iodopurine to interfere with purine metabolism and modulate key signaling

pathways, such as the mTOR pathway, highlights its promise as a lead compound for the

development of novel therapeutics. Further experimental validation of its biological effects is

warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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